molecular formula C11H13ClF3NO2 B3424096 (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride CAS No. 332061-77-5

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Cat. No. B3424096
CAS RN: 332061-77-5
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-QRPNPIFTSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride” are not available, related compounds such as “2-(Trifluoromethyl)phenylboronic acid” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(Trifluoromethyl)phenylacetic acid”, has been reported. It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a mono-isotopic mass of 204.039810 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(Trifluoromethyl)phenylacetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis Methods

Research has been focused on the synthesis of various derivatives of β-amino acid, including those containing phenyl and trifluoromethylphenyl groups. These compounds are synthesized for potential applications in pharmaceuticals and as building blocks in organic chemistry. For instance, derivatives of 3,4-disubstituted aminobutyric acids have been synthesized with varying pharmacological activities, indicating the broad utility of these compounds in drug development (Vasil'eva et al., 2016).

Antimicrobial and Antifungal Activities

Studies have shown that N-substituted-β-amino acid derivatives exhibit significant antimicrobial and antifungal activities. This highlights the potential of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Material Science and Engineering

The compound and its derivatives are also explored for applications in material science, such as corrosion inhibition and structural analysis. For example, corrosion control studies have utilized similar compounds to understand the inhibition mechanisms on various metals in corrosive environments, which is crucial for extending the lifespan of metal-based structures (Bentiss et al., 2009).

Molecular Docking and Drug Design

Molecular docking studies have been conducted to explore the binding efficiency and potential biological activities of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride derivatives. These studies are foundational in drug discovery, providing insights into the interaction between these compounds and biological targets, such as enzymes and receptors. Such research paves the way for designing novel therapeutics with improved efficacy and specificity (Vanasundari et al., 2018).

Safety and Hazards

Specific safety and hazard information for “(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride” is not available in the sources I have access to .

properties

IUPAC Name

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375855
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

CAS RN

332061-77-5, 270065-73-1
Record name Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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